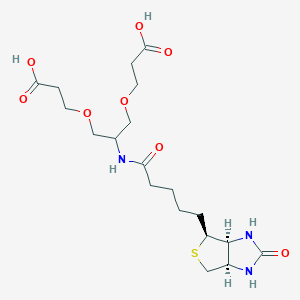

2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane

Descripción general

Descripción

2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane is a biotinylated compound that is widely used in biochemical and molecular biology research. Biotin, a vitamin, is known for its strong affinity to avidin and streptavidin proteins, making biotinylated compounds valuable tools for various applications, including protein labeling, purification, and detection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane typically involves the reaction of biotin with a suitable linker molecule that contains carboxylethoxy groups. One common method involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amino groups to form stable amide bonds . The reaction conditions usually involve pH 7-9 buffers to facilitate the formation of these amide bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane can undergo various chemical reactions, including:

Amide Bond Formation: Reaction with primary amines to form stable amide bonds.

Biotinylation: Reaction with avidin or streptavidin proteins to form strong non-covalent complexes.

Common Reagents and Conditions

NHS Esters: Used for amide bond formation with primary amines.

Copper-Catalyzed Click Reactions: Used for biotinylation with azide groups.

Major Products

The major products formed from these reactions include biotinylated proteins and peptides, which can be used for various biochemical assays and purification processes.

Aplicaciones Científicas De Investigación

Protein Labeling and Detection

One of the most significant applications of 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane is in protein labeling. The biotin-streptavidin interaction is exceptionally strong, making it an ideal system for detecting and purifying proteins.

- Case Study : In a study examining protein interactions, researchers utilized this compound to biotinylate target proteins. The resulting biotinylated proteins were then purified using streptavidin-coated beads, demonstrating high specificity and efficiency in isolation.

Bioconjugation Techniques

The compound serves as a versatile tool for bioconjugation applications beyond simple protein labeling. It can be used to create complex biomolecular assemblies for therapeutic and diagnostic purposes.

- Example : In drug delivery systems, this compound has been employed to attach therapeutic agents to targeted delivery vehicles. This method enhances the specificity of drug action while minimizing side effects .

PROTAC Development

The compound is also integral in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells.

- Application Insight : As a PEG-based linker in PROTACs, it connects ligands that bind to E3 ubiquitin ligases with target proteins, facilitating their degradation via the ubiquitin-proteasome pathway .

Comparison of Biotinylation Reagents

| Reagent Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Biotin moiety + two carboxylic acids | High affinity for streptavidin; stable amide bonds |

| Biotin-PEG (Polyethylene Glycol derivative) | PEG spacer with biotin | Enhanced solubility; flexibility in biological systems |

| Azido-PEG derivative | Contains an azide group | Useful for click chemistry applications |

This table highlights the unique features and applications of various biotinylation reagents compared to this compound.

Mecanismo De Acción

The primary mechanism of action of 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane involves its strong affinity to avidin and streptavidin proteins. The biotin moiety binds to these proteins with high specificity and affinity, forming stable complexes. This interaction is utilized in various biochemical assays and purification techniques to isolate and detect biotinylated molecules .

Comparación Con Compuestos Similares

Similar Compounds

5-(Biotinamido)pentylamine: Another biotinylated compound used for protein labeling and purification.

Biotinylated Peptides: Used for similar applications in molecular biology and biochemistry.

Uniqueness

2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane is unique due to its specific linker structure, which provides enhanced solubility and stability compared to other biotinylated compounds. This makes it particularly useful for applications requiring long-term stability and high-affinity binding.

Actividad Biológica

2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane is a synthetic compound widely utilized in biochemical research as a biotinylation reagent. Its structure incorporates a biotin moiety, which is known for its strong affinity to streptavidin, and two carboxylic acid groups that facilitate amide bond formation with primary amines on proteins. This compound is particularly valuable in protein labeling and conjugation, enhancing the study of protein interactions and functions.

Chemical Structure and Properties

- Molecular Formula : C19H31N3O8

- Molecular Weight : 461.53 g/mol

- CAS Number : 2086689-02-1

The compound's structure allows it to engage in bioconjugation reactions, making it a versatile tool in various experimental setups.

The primary biological activity of this compound revolves around its ability to biotinylate proteins. The mechanism involves the following steps:

- Activation of Carboxylic Acids : The carboxylic acid groups react with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium), activating the acids for reaction with amine groups on target proteins.

- Formation of Amide Bonds : The activated carboxylic acids form stable amide bonds with the primary amines present on proteins, effectively labeling them with biotin .

Applications in Research

The biotin-streptavidin interaction is exploited in various applications, including:

- Protein Purification : Biotinylated proteins can be easily purified using streptavidin-coated surfaces.

- Detection Assays : The high affinity between biotin and streptavidin is utilized in assays for detecting specific proteins.

- Cellular Studies : Biotinylation facilitates the study of protein localization and interactions within cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Protein Labeling Efficiency : A study demonstrated that using this compound resulted in significant labeling efficiency when conjugating to antibodies, enhancing their visibility in immunoassays .

- Development of PROTACs : As a PEG-based linker, this compound has been utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These PROTACs leverage the ubiquitin-proteasome system for targeted protein degradation, showcasing the compound's versatility beyond simple labeling .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1,3-bis(carboxylethoxy)propane | Contains two carboxylic acid groups | Lacks the biotin moiety; used for other conjugations |

| Biotin-PEG (Polyethylene Glycol derivative) | PEG spacer with biotin attached | Provides flexibility and solubility in biological systems |

| Azido-PEG derivative | Contains an azide group | Useful for specific labeling techniques not available with 2-(Biotin-amido) |

The unique aspect of this compound lies in its combination of biotin's strong binding capabilities with a stable linker system that facilitates efficient protein labeling without cleavage.

Propiedades

IUPAC Name |

3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O8S/c23-15(4-2-1-3-14-18-13(11-31-14)21-19(28)22-18)20-12(9-29-7-5-16(24)25)10-30-8-6-17(26)27/h12-14,18H,1-11H2,(H,20,23)(H,24,25)(H,26,27)(H2,21,22,28)/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIDXCVOVMVZJD-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-02-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.